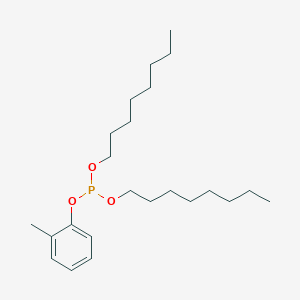
2-Methylphenyl dioctyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl dioctyl phosphite is an organophosphorus compound widely recognized for its applications in various industrial and scientific fields. This compound is characterized by the presence of a phosphite group bonded to a 2-methylphenyl ring and two octyl groups. Its unique structure imparts specific chemical properties that make it valuable in numerous applications, particularly as an antioxidant and stabilizer in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl dioctyl phosphite typically involves the reaction of 2-methylphenol with dioctyl phosphite. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include phosphorus trichloride and alcohols, which react to form the phosphite ester.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for efficient and consistent production, minimizing the reaction time and optimizing the yield. The use of continuous flow reactors also enhances the safety and environmental aspects of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenyl dioctyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxygen, leading to the formation of phosphates.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogenating agents, resulting in the replacement of the phosphite group with other functional groups.
Major Products: The major products formed from these reactions include various phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylphenyl dioctyl phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry, preventing the degradation of polymers during processing and extending their lifespan.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: In addition to its use in polymer chemistry, this compound is employed in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylphenyl dioctyl phosphite primarily involves its antioxidant properties. The compound can scavenge free radicals and decompose hydroperoxides, thereby preventing oxidative degradation of materials. This action is facilitated by the phosphite group, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can interact with metal ions, forming stable complexes that inhibit catalytic oxidation processes.
Comparison with Similar Compounds
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Trioctyl phosphite
Comparison: Compared to these similar compounds, 2-methylphenyl dioctyl phosphite offers unique advantages due to its specific structure. The presence of the 2-methylphenyl ring and dioctyl groups enhances its solubility in organic solvents and improves its compatibility with various polymer matrices. Additionally, its antioxidant properties are more pronounced, making it a preferred choice in applications requiring high oxidative stability.
Properties
CAS No. |
57913-10-7 |
|---|---|
Molecular Formula |
C23H41O3P |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2-methylphenyl) dioctyl phosphite |
InChI |
InChI=1S/C23H41O3P/c1-4-6-8-10-12-16-20-24-27(25-21-17-13-11-9-7-5-2)26-23-19-15-14-18-22(23)3/h14-15,18-19H,4-13,16-17,20-21H2,1-3H3 |
InChI Key |
DICORDSUTKBLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(OCCCCCCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
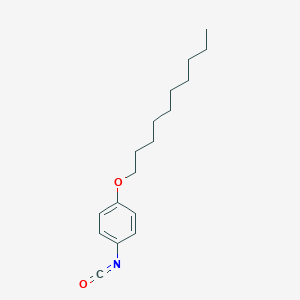
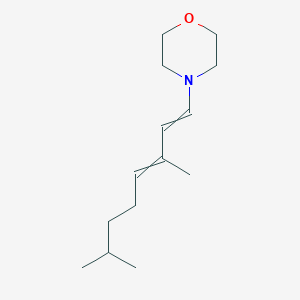
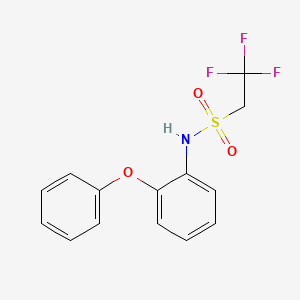
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
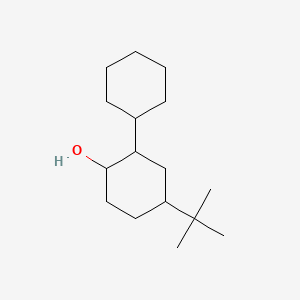

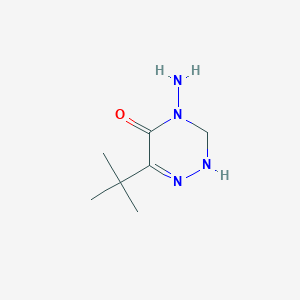


![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)

